molecular formula C22H38O4Zn B083520 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC CAS No. 14363-14-5

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

Cat. No. B083520
CAS RN: 14363-14-5
M. Wt: 433.9 g/mol
InChI Key: FGRQBMHHOXESRC-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a stable, anhydrous reagent . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts . Furthermore, it serves as a substrate for heterocycles .


Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione involves various reactions where it acts as an air-stable ligand for metal catalysts . It has been used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .


Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylheptane-3,5-dione can be represented by the linear formula: (CH3)3CCOCH2COC(CH3)3 . The molecular weight is 184.28 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylheptane-3,5-dione is a liquid with a refractive index of 1.459 (lit.) . It has a boiling point of 72-73 °C/6 mmHg (lit.) and a density of 0.883 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of α-aryl-β-diketones

“2,2,6,6-Tetramethylheptane-3,5-dione;ZINC” is used in the synthesis of α-aryl-β-diketones . These compounds are important in various fields of chemistry due to their ability to form complexes with various metals.

Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex

This compound also plays a role in the synthesis of dicyanamidobenzene-bridge diruthenium complex . This complex has potential applications in the field of molecular electronics.

Ancillary Ligand in the Synthesis of Orange-Emitting Iridium (III) Complex

“2,2,6,6-Tetramethylheptane-3,5-dione;ZINC” is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . This complex is used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs).

Formation of Stable Complexes with Lanthanide Ions

This compound is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . These complexes have applications in various fields, including catalysis, magnetism, and luminescence.

Air-Stable Ligand for Metal Catalysts

In various reactions, “2,2,6,6-Tetramethylheptane-3,5-dione;ZINC” acts as an air-stable ligand for metal catalysts . This makes it useful in a variety of industrial chemical processes.

Future Directions

2,2,6,6-Tetramethylheptane-3,5-dione is a versatile compound with diverse applications in various industries . Its role as a stable, anhydrous reagent that acts as an air-stable ligand for metal catalysts suggests potential for further exploration in the field of metal catalysis .

properties

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRQBMHHOXESRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

CAS RN

14363-14-5
Record name Zinc di(pivaloylmethane)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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